molecular formula C19H21FN2OS B280336 (3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone

(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B280336
M. Wt: 344.4 g/mol
InChI Key: HWHOBIHVDFJUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMPM and is a member of the piperazine class of compounds.

Mechanism of Action

The mechanism of action of FMPM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. FMPM has been shown to bind to certain receptors in the brain, including the serotonin and dopamine receptors. This binding leads to the activation of downstream signaling pathways, ultimately resulting in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMPM are complex and depend on the specific application and dosage. In cancer cells, FMPM has been shown to induce apoptosis, or programmed cell death, by inhibiting certain enzymes involved in cell survival. In the brain, FMPM has been shown to modulate neurotransmitter release and neuronal activity, leading to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of FMPM for lab experiments is its high potency and selectivity for certain receptors. This allows for precise manipulation of neuronal activity and neurotransmitter release. However, FMPM also has limitations, including potential toxicity and off-target effects. Careful dosing and experimental design are necessary to minimize these effects.

Future Directions

There are several future directions for research on FMPM. One area of interest is the development of FMPM analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of FMPM and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of FMPM as a therapeutic agent for cancer and neurological disorders.

Synthesis Methods

The synthesis of FMPM involves several steps, including the reaction of 3-fluoroaniline with 4-(methylsulfanyl)benzaldehyde to form 3-fluoro-4-(methylsulfanyl)benzaldehyde. This intermediate is then reacted with piperazine and trifluoroacetic acid to form the final product, (3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone. The synthesis method has been optimized to produce high yields of pure FMPM.

Scientific Research Applications

FMPM has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. FMPM has been shown to exhibit potent activity against certain types of cancer cells, making it a promising candidate for cancer treatment. Additionally, FMPM has been studied for its potential use as a therapeutic agent for neurological disorders such as depression, anxiety, and schizophrenia.

Properties

Molecular Formula

C19H21FN2OS

Molecular Weight

344.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2OS/c1-24-18-7-5-15(6-8-18)14-21-9-11-22(12-10-21)19(23)16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

HWHOBIHVDFJUMW-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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